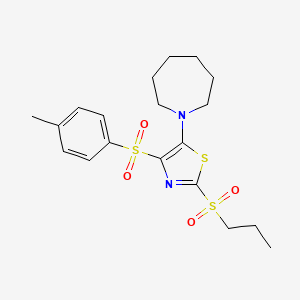
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a synthetic organic compound with the CAS Number: 1291486-07-1 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrazole compounds, like “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . Other methods include the use of amines, triethyl orthoformate, and sodium azide with a catalyst .Molecular Structure Analysis
The InChI code for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is 1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H . This indicates that the compound has a structure with a benzonitrile group attached to a tetrazole group.Chemical Reactions Analysis
Tetrazole compounds, like “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile”, can undergo various chemical reactions. For instance, they can be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor . They can also be converted from aryl and vinyl nitriles using palladium-catalyzed reactions under microwave irradiation .Physical And Chemical Properties Analysis
“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 171.16 . Tetrazoles are known for their electron-donating and electron-withdrawing properties .Aplicaciones Científicas De Investigación
Material and Medicinal Chemistry
Tetrazoles, including 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, are of interest in the field of material and medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could be beneficial in the development of new drugs and therapies.
Antibacterial Activity
Tetrazoles have shown a wide range of biological activities, including antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
Similar to their antibacterial properties, tetrazoles also exhibit antifungal activities . They could be used in the development of antifungal agents .
Analgesic Activity
Tetrazoles have demonstrated analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.
Anti-inflammatory Activity
Tetrazoles, including 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, have shown anti-inflammatory activities . They could be used in the development of anti-inflammatory drugs.
Other Applications
In addition to the above, tetrazoles have other applications such as in photography, as growth hormones, and as a platform for virtual screening .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their diverse biological applications, particularly in the fields of material and medicinal chemistry . Their synthesis methods could also be refined to improve yield and efficiency .
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)




![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)

